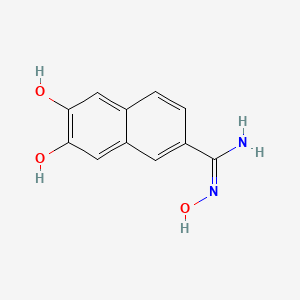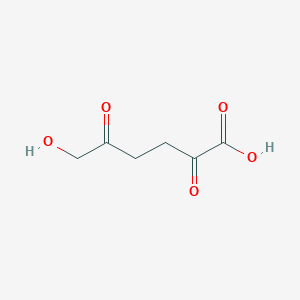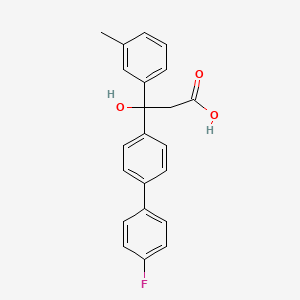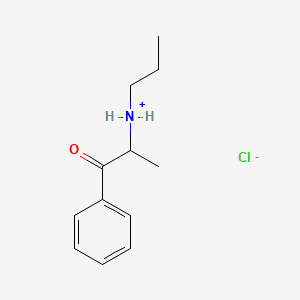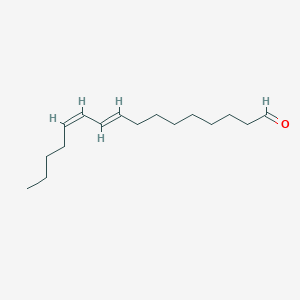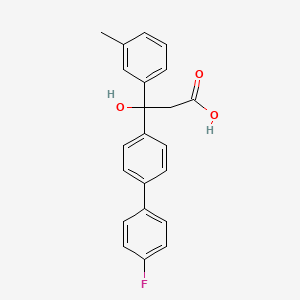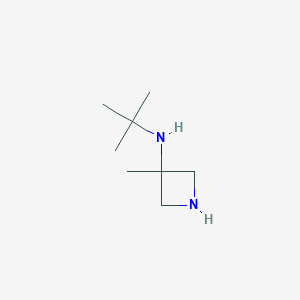
N-tert-butyl-3-methylazetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE: is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the azetidine ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE typically involves the reaction of 3-methylazetidine with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Chemistry: N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The azetidine ring is a common motif in many bioactive compounds, and modifications of this structure can lead to the discovery of new drugs.
Industry: In the industrial sector, N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity. The azetidine ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
- N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE
- N-(2-HYDROXY-1,1-DIMETHYLETHYL)-3-METHYLBENZAMIDE
- BUTYLATED HYDROXYTOLUENE
Comparison: N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE is unique due to its specific substitution pattern on the azetidine ring. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for specific applications in synthesis and research. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
936909-09-0 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-tert-butyl-3-methylazetidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-7(2,3)10-8(4)5-9-6-8/h9-10H,5-6H2,1-4H3 |
InChI Key |
DLPWTEMFNCBSAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid](/img/structure/B13779123.png)
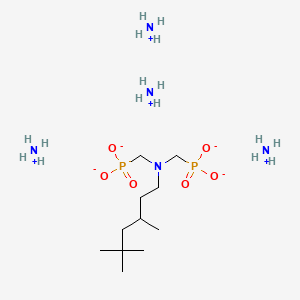
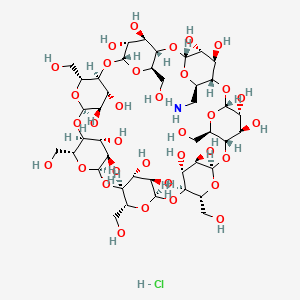
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)
